molecular formula C14H20N2O3 B14065655 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide CAS No. 102128-77-8

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide

Cat. No.: B14065655
CAS No.: 102128-77-8
M. Wt: 264.32 g/mol
InChI Key: SXSMVGOQJHWONB-UHFFFAOYSA-N
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Description

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide is a chemical compound with a complex structure that includes a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide typically involves the reaction of 1,4-benzodioxane with an appropriate amine and propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide
  • 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone
  • 5-(1,4-Benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-ethylpropionamide is unique due to its specific combination of the benzodioxane ring with an ethylpropionamide group. This structure imparts unique chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

CAS No.

102128-77-8

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-2-16-14(17)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,2,7-10H2,1H3,(H,16,17)

InChI Key

SXSMVGOQJHWONB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCNCC1COC2=CC=CC=C2O1

Origin of Product

United States

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